molecular formula C15H13ClO2 B404290 3,5-Dimethylphenyl 3-chlorobenzoate

3,5-Dimethylphenyl 3-chlorobenzoate

Cat. No.: B404290
M. Wt: 260.71g/mol
InChI Key: WCNJSKACAUJIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl 3-chlorobenzoate is an aromatic ester compound characterized by a benzoate backbone substituted with a chlorine atom at the meta position and a 3,5-dimethylphenyl ester group. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71g/mol

IUPAC Name

(3,5-dimethylphenyl) 3-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-6-11(2)8-14(7-10)18-15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3

InChI Key

WCNJSKACAUJIJP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Analogs :
  • 3-Chlorophenyl 4-Methylbenzoate (): Exhibits a dihedral angle of 48.81° between the benzene and benzoyl rings, similar to other chlorinated benzoates. The meta-chloro substituent contributes to steric and electronic effects, altering molecular geometry and packing .
  • N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide (): The 3,5-dimethylphenyl group induces unique crystal packing (two molecules per asymmetric unit), contrasting with mono-substituted analogs. This suggests that bulky meta-substituents enhance intermolecular interactions .
  • Methyl 3-[[4-(3-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate (): Features a triazine core with chloro and phenoxy groups. Its NMR data (e.g., δ 10.48 ppm for NH) highlight electronic effects from substituents, comparable to dimethylphenyl derivatives .
Table 1: Physicochemical Data for Selected Analogs
Compound Melting Point (°C) Solubility Trends Key NMR Shifts (1H/13C) Reference
Methyl 3-[[4-(3-Chlorophenoxy)... 151.5–156 Soluble in CHCl3, hexane δ 10.48 (NH), 166.0 ppm (C=O)
1,1-Dimethylethyl 3-[[4-(2-Chl... 191–192 Purified via chromatography δ 1.52 ((CH3)3), 164.5 ppm (CO2)
N-(3,5-Dimethylphenyl)-Trichlo... N/A Crystalline (asymmetric unit ×2) δ 27.7 (C(CH3)3), 80.6 ppm (C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.